Home > Products > Screening Compounds P57015 > N-Descarboxymethyl N-Ethyl Lacosamide Impurity
N-Descarboxymethyl N-Ethyl Lacosamide Impurity - 705283-63-2

N-Descarboxymethyl N-Ethyl Lacosamide Impurity

Catalog Number: EVT-1479030
CAS Number: 705283-63-2
Molecular Formula: C13H20N2O2
Molecular Weight: 236.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Potential Source: Considering its structural similarity to Lacosamide, this impurity could potentially arise during the synthesis of Lacosamide, possibly during the N-ethylation step. [, ]
  • Role in Scientific Research: While there is no direct mention of this specific impurity, its potential presence in Lacosamide synthesis highlights the need for robust analytical methods to detect and quantify impurities in pharmaceuticals. [, , , , , ] This emphasizes the importance of impurity profiling in ensuring drug quality and safety.
Future Directions
  • Analytical Method Development: Developing highly sensitive and selective analytical methods, such as those using LC-MS/MS [, , , ], to detect and quantify this impurity in Lacosamide drug substance and drug products would be essential.

Lacosamide

    Compound Description: Lacosamide is an antiepileptic drug used as an adjunctive therapy in the treatment of partial-onset seizures in individuals with epilepsy. [] It is a functionalized amino acid derivative with a chiral center and is marketed as the (R)-enantiomer.

(R)-2-Amino-N-benzyl-3-methoxypropionamide

    Compound Description: (R)-2-Amino-N-benzyl-3-methoxypropionamide is a key intermediate in the synthesis of Lacosamide. [] It incorporates a benzyl group for protection, which is later removed to yield the desired Lacosamide structure.

(R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate

    Compound Description: This compound (labeled as compound 7 in the source) is identified as an impurity detected during the synthesis of Lacosamide. []

N-Benzylacetamide

    Compound Description: This compound (labeled as compound 10 in the source) is another impurity identified during Lacosamide synthesis. []

(R)-isopropyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate

    Compound Description: This compound (labeled as compound 11 in the source) is a Lacosamide synthesis impurity. []

2-Acetamido-N-benzylacrylamide

    Compound Description: This compound (labeled as compound 15 in the source) is another impurity found during Lacosamide production. []

Overview

N-Descarboxymethyl N-Ethyl Lacosamide Impurity is a chemical compound that arises as an impurity during the synthesis of Lacosamide, an anticonvulsant medication used primarily for the treatment of epilepsy. This compound is identified by the chemical identifier 705283-63-2 and can be classified under pharmaceutical impurities. Understanding this impurity is crucial for quality control in pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product.

Source and Classification

N-Descarboxymethyl N-Ethyl Lacosamide Impurity is sourced from the production processes of Lacosamide, which is synthesized through various chemical pathways. It is classified as a pharmaceutical impurity, which means it may not contribute to the therapeutic effect of the drug but can affect its safety profile if present in significant quantities. Regulatory bodies require thorough analysis and reporting of such impurities to maintain drug quality standards.

Synthesis Analysis

Methods and Technical Details

  1. Starting Materials: The synthesis often begins with N-Ethyl Lacosamide as a precursor.
  2. Reactions: The compound can be formed through hydrolysis or decarboxylation reactions, where specific functional groups are removed or modified.
  3. Purification: After synthesis, purification techniques such as chromatography may be employed to isolate the impurity from other by-products.

These methods require precise control over reaction conditions, including temperature, pH, and reaction time, to minimize the formation of unwanted impurities.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-Descarboxymethyl N-Ethyl Lacosamide Impurity can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms. The structural representation typically shows:

  • Functional Groups: The lack of a carboxymethyl group distinguishes this impurity from its parent compound.
  • Stereochemistry: The spatial arrangement of atoms in the molecule can impact its reactivity and interactions.

Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

N-Descarboxymethyl N-Ethyl Lacosamide Impurity may participate in various chemical reactions:

  1. Hydrolysis: Under certain conditions, it can undergo hydrolysis, leading to the formation of other related compounds.
  2. Oxidation: The compound may also be susceptible to oxidation reactions that alter its functional groups.

These reactions are significant in understanding how this impurity behaves in biological systems and during drug formulation.

Mechanism of Action

Process and Data

While N-Descarboxymethyl N-Ethyl Lacosamide Impurity itself does not have a defined therapeutic mechanism of action like Lacosamide, understanding its role within the context of drug metabolism is essential:

  • Metabolic Pathways: It may influence the pharmacokinetics of Lacosamide by affecting absorption or elimination rates.
  • Potential Interactions: As an impurity, it could interact with biological targets differently than the active ingredient, potentially leading to unintended effects.

Data on these interactions can be gathered through pharmacological studies that assess both efficacy and safety profiles.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-Descarboxymethyl N-Ethyl Lacosamide Impurity include:

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Solubility characteristics in various solvents are crucial for formulation purposes.

Chemical properties include:

  • Stability: Understanding its stability under different environmental conditions (light, temperature) is essential for storage and handling.
  • Reactivity: Knowledge about how it reacts with other substances informs safety protocols during manufacturing.

Relevant data on these properties can be obtained from standard chemical databases or experimental analyses.

Applications

Scientific Uses

N-Descarboxymethyl N-Ethyl Lacosamide Impurity has several scientific applications:

  1. Quality Control: Used as a reference standard in pharmaceutical testing to ensure compliance with regulatory standards.
  2. Research Studies: Investigated in studies focusing on drug metabolism and pharmacokinetics to understand its impact on therapeutic efficacy.
  3. Formulation Development: Helps in assessing the stability and compatibility of formulations containing Lacosamide.

Understanding this impurity is vital for maintaining high standards in pharmaceutical development and ensuring patient safety through rigorous testing protocols.

Introduction to N-Descarboxymethyl N-Ethyl Lacosamide Impurity

Pharmaceutical Significance of Lacosamide Impurities in Antiepileptic Drug Development

Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) functions as a selective enhancer of sodium channel slow inactivation, representing a third-generation antiepileptic drug approved for partial-onset seizures and diabetic neuropathic pain [5] [6]. The therapeutic significance of controlling impurities like N-Descarboxymethyl N-Ethyl Lacosamide stems from the narrow therapeutic index of antiepileptic drugs, where minor structural deviations can significantly impact pharmacological activity and safety profiles [7] [8]. Regulatory agencies including the FDA and EMA impose stringent limits (typically ≤0.10-0.15%) for identified and unidentified impurities in lacosamide formulations [7]. These thresholds reflect concerns that even trace impurities may compromise drug efficacy through competitive receptor binding or introduce unexpected toxicological risks during long-term epilepsy management [3] [8].

The synthesis and characterization of N-Descarboxymethyl N-Ethyl Lacosamide serves multiple pharmaceutical applications: First, as a chromatographic reference standard enabling precise quantification during quality control testing [1] [9]. Suppliers including LGC Standards, Clearsynth, and Santa Cruz Biotechnology offer this impurity at >95% purity with comprehensive characterization data compliant with ICH Q3B(R2) guidelines [1] [3] [9]. Second, the impurity facilitates stability-indicating method development, where forced degradation studies establish its behavior under various stress conditions (thermal, oxidative, hydrolytic) [7] [10]. Third, it supports regulatory submissions (ANDAs, DMFs) by demonstrating analytical control strategies for lacosamide manufacturing processes [3] [7].

Table 1: Key Lacosamide-Related Impurities in Pharmaceutical Analysis

Impurity DesignationChemical NameCAS NumberMolecular WeightStructural Feature
N-Descarboxymethyl N-Ethyl(2R)-N-benzyl-3-methoxy-2-(propanoylamino)propanamide1318777-56-8264.32 g/molEthyl replacement at amide nitrogen
Lacosamide O-Acetyl Impurity(2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)propanamide1318777-54-6278.30 g/molAcetylated hydroxy group
Impurity A (Enantiomer)(2S)-2-(Acetylamino)-N-benzyl-3-methoxypropanamide175481-37-5250.29 g/mol(S)-enantiomer of lacosamide
Impurity D(R)-2-Amino-N-benzyl-3-methoxypropionamide196601-69-1208.26 g/molDesacetyl derivative
Impurity F(R)-2-Acetamido-N-benzyl-3-Hydroxypropanamide175481-38-6236.27 g/molDemethylated analog

Structural and Functional Relationship Between Lacosamide and Its Derivatives

The structural distinction between lacosamide and N-Descarboxymethyl N-Ethyl Lacosamide resides at the acetylaminopropionamide backbone, specifically the N-alkyl substituent. While lacosamide contains a carboxymethyl group (-CH2COOH), the impurity features an ethyl moiety (-CH2CH3) resulting from decarboxymethylation followed by ethylation [1] [6]. This modification is chemically represented by the SMILES notation CCC(=O)NC@HC(=O)NCc1ccccc1, confirming the (R)-configuration at the chiral center and the presence of the N-ethylpropanamide group [1] [9]. The molecular structure maintains hydrogen-bonding capacity at the amide carbonyls but eliminates the carboxylic acid functionality, significantly altering polarity and partition coefficients (logP 0.82 vs. -0.17 for lacosamide) [3] [7].

Structure-activity relationship (SAR) studies demonstrate that modifications at the N-alkyl position profoundly impact lacosamide's pharmacological activity. The carboxymethyl group in lacosamide facilitates optimal binding to the collapsin response mediator protein 2 (CRMP-2), modulating sodium channel slow inactivation [6]. Replacement with ethyl groups reduces binding affinity by approximately 40-fold due to loss of polar interactions with the CRMP-2 binding pocket [6] [8]. This diminished activity is corroborated by electrophysiological studies showing reduced effects on voltage-gated sodium channels compared to the parent drug [6]. The retention of the methoxy group preserves some membrane permeability, while the benzyl moiety maintains hydrophobic interactions within the target binding site [6].

Table 2: Structural Modifications and Biological Implications of Lacosamide Derivatives

Structural ModificationImpact on Physicochemical PropertiesEffect on Sodium Channel BindingTherapeutic Implications
N-Descarboxymethyl N-Ethyl↑ Lipophilicity (logP +0.99), ↓ aqueous solubility↓ Binding affinity to CRMP-2 (40-fold reduction)Substantially reduced anticonvulsant activity
O-Demethylation↑ Polarity (logP -0.78), ↑ hydrogen bonding capacityAltered binding kineticsInactive metabolite
N-Desbenzylation↓ Molecular weight (Δ -91 g/mol), ↑ solubilityComplete loss of target engagementPharmacologically inactive
Acetyl MigrationAltered dipole moment, isomerizationSteric hindrance at binding siteReduced potency
Chiral Inversion (S-isomer)Identical physicochemical parametersAltered three-dimensional binding10-fold reduced activity

Role of N-Descarboxymethyl N-Ethyl Lacosamide Impurity in Quality Control and Regulatory Compliance

The presence of N-Descarboxymethyl N-Ethyl Lacosamide Impurity in lacosamide formulations serves as a critical process-related indicator during active pharmaceutical ingredient (API) manufacturing. Its detection levels provide insights into reaction efficiency, particularly during the acylation step where incomplete carboxymethylation or over-alkylation may occur [3] [7]. Regulatory frameworks including ICH Q3A(R2) and Q3B(R2) classify this impurity as a "identified impurity," establishing its reporting threshold at 0.05%, identification threshold at 0.10%, and qualification threshold at 0.15% for lacosamide drug substances [7] [10]. Pharmacopeial methods prescribed in USP and EP monographs employ reversed-phase HPLC with UV detection (220 nm) for impurity profiling, where this compound typically elutes at 1.3-1.5 relative retention time to lacosamide [7] [8].

The analytical characterization of this impurity necessitates specialized reference materials available through pharmaceutical suppliers. These standards are supplied with comprehensive certificates of analysis detailing chromatographic purity (>95% by HPLC), spectroscopic confirmation (1H NMR, IR, MS), and optical rotation ([α]D20 +15.5°±2 in methanol) [1] [3] [9]. Current market offerings include neat solids (10 mg to 1 g) at prices ranging from $380/10mg for research quantities to bulk pricing for GMP-grade materials [9]. The supply chain encompasses specialized manufacturers in India (Clearsynth, Venkatasai Life Sciences), the United States (Santa Cruz Biotechnology, Parchem), and Europe (LGC Standards), supporting global pharmaceutical development [1] [3] [7].

Table 3: Quality Control Testing Parameters for N-Descarboxymethyl N-Ethyl Lacosamide Impurity

Analytical ParameterTest MethodAcceptance CriteriaRegulatory Application
Identification1H NMR, FT-IR, MSConforms to reference spectrumPharmacopeial monograph verification
Chromatographic PurityRP-HPLC (C18), 220 nm≥95.0% area normalizationMethod validation and transfer
Optical PurityChiral HPLC, [α]D measurement≥98.5% (R)-isomerEnantiomeric purity assessment
Residual SolventsGC-FIDMeets ICH Q3C limitsSafety qualification
Water ContentKarl Fischer titration≤0.5% w/wStability studies
Limit of DetectionHPLC-UV validation≤0.005% relative to lacosamideControl strategy development

The impurity's significance extends beyond routine quality control into stability monitoring programs. Accelerated stability studies (40°C/75% RH) demonstrate that N-Descarboxymethyl N-Ethyl Lacosamide levels remain constant in lacosamide solid dosage forms, indicating it is primarily a process-related rather than degradation-derived impurity [7] [10]. This stability profile informs packaging and storage requirements while justifying exclusion from degradation product calculations. Furthermore, toxicological qualification through structural alerts assessment (DEREK software) indicates no significant mutagenic or genotoxic concerns, supporting its safety threshold at 0.15% in the lacosamide drug substance [7] [8]. As lacosamide patents expire and generic formulations emerge, analytical control of this impurity represents a critical aspect of regulatory submissions, particularly for ANDA filings requiring demonstration of impurity profile comparability to the reference listed drug [3] [10].

Properties

CAS Number

705283-63-2

Product Name

N-Descarboxymethyl N-Ethyl Lacosamide Impurity

Molecular Formula

C13H20N2O2

Molecular Weight

236.32

Synonyms

N-Benzyl-2-ethylamino-3-methoxy-propionamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.